molecular formula C26H40N10O7 B12611655 L-Histidine, L-seryl-L-prolyl-L-histidyl-L-lysyl- CAS No. 872617-47-5

L-Histidine, L-seryl-L-prolyl-L-histidyl-L-lysyl-

Cat. No.: B12611655
CAS No.: 872617-47-5
M. Wt: 604.7 g/mol
InChI Key: ZRDNOCIQPNTOSU-SXYSDOLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Histidine, L-seryl-L-prolyl-L-histidyl-L-lysyl- is a peptide composed of five amino acids: L-histidine, L-serine, L-proline, L-histidine, and L-lysine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine, L-seryl-L-prolyl-L-histidyl-L-lysyl- can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids.

    Coupling Reaction: The amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

    Deprotection: After each coupling step, the protecting group is removed using a base such as piperidine (for Fmoc) or trifluoroacetic acid (for Boc).

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of peptides like L-Histidine, L-seryl-L-prolyl-L-histidyl-L-lysyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The peptide can undergo oxidation reactions, particularly at the histidine residues, which can form oxo-histidine derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present, though this specific peptide does not contain cysteine residues.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling reagents.

Major Products

    Oxidation: Oxo-histidine derivatives.

    Reduction: Reduced peptide forms.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

L-Histidine, L-seryl-L-prolyl-L-histidyl-L-lysyl- has several applications in scientific research:

    Biochemistry: Studied for its role in protein-protein interactions and enzyme activity modulation.

    Pharmacology: Potential therapeutic uses, including as a drug delivery system or as a bioactive peptide with specific physiological effects.

    Materials Science: Used in the development of peptide-based materials with unique properties, such as hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of L-Histidine, L-seryl-L-prolyl-L-histidyl-L-lysyl- depends on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate their activity. The histidine residues in this peptide may play a role in binding to metal ions or participating in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl-: Contains arginine instead of the second histidine.

    L-Histidine, L-seryl-L-prolyl-L-histidyl-L-histidyl-: Contains an additional histidine residue.

    L-Histidine, L-seryl-L-prolyl-L-arginyl-L-histidyl-: Contains arginine instead of lysine.

Uniqueness

L-Histidine, L-seryl-L-prolyl-L-histidyl-L-lysyl- is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. The presence of two histidine residues may enhance its ability to bind metal ions or participate in specific biochemical reactions.

Properties

CAS No.

872617-47-5

Molecular Formula

C26H40N10O7

Molecular Weight

604.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C26H40N10O7/c27-6-2-1-4-18(22(38)35-20(26(42)43)9-16-11-30-14-32-16)33-23(39)19(8-15-10-29-13-31-15)34-24(40)21-5-3-7-36(21)25(41)17(28)12-37/h10-11,13-14,17-21,37H,1-9,12,27-28H2,(H,29,31)(H,30,32)(H,33,39)(H,34,40)(H,35,38)(H,42,43)/t17-,18-,19-,20-,21-/m0/s1

InChI Key

ZRDNOCIQPNTOSU-SXYSDOLCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.